molecular formula C8H6BrN3 B13025210 4-Bromo-2-methylpyrido[4,3-d]pyrimidine

4-Bromo-2-methylpyrido[4,3-d]pyrimidine

Cat. No.: B13025210
M. Wt: 224.06 g/mol
InChI Key: MNBOUQPQTNYUSX-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyrido[4,3-d]pyrimidine (CAS 72668-53-2) is a chemical building block of interest in medicinal chemistry for the synthesis of novel therapeutic agents. As a brominated heterocycle, it serves as a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore diverse chemical space. Compounds based on the pyrido[4,3-d]pyrimidine scaffold are recognized for their significant therapeutic potential. This ring system is a key structural motif in the development of molecules that target protein kinases, which are crucial enzymes in cellular signaling pathways . Kinase inhibitors are a major area of focus in oncology and the treatment of inflammatory diseases . Furthermore, related pyridopyrimidine isomers have been advanced as antagonists of chemokine receptors like CXCR2, a target for inflammatory, autoimmune, and cancerous diseases . The bromine atom on this scaffold provides a specific site for chemical modification, enabling the creation of libraries of derivatives for screening against these and other biological targets. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

4-bromo-2-methylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H6BrN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3

InChI Key

MNBOUQPQTNYUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2)C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-amino-3-bromopyridine with 2,4-pentanedione under acidic conditions, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often involve heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-bromo-2-methylpyrido[4,3-d]pyrimidine derivatives is in the development of anticancer agents. Research indicates that these compounds can act as inhibitors of key enzymes involved in cancer progression. For instance, derivatives have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. In studies, certain derivatives achieved nanomolar IC50 values, indicating potent anticancer activity against various cancer cell lines .

Kinase Inhibition
The compound's structure allows it to interact with multiple kinases, making it a candidate for multi-targeted therapies. For example, some derivatives have been evaluated for their ability to inhibit phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are pivotal in cancer signaling pathways .

Anti-inflammatory Properties
Additionally, pyrido[4,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory effects. Compounds like Dilmapimod (SB-681323) are known to inhibit p38 MAPK, a kinase involved in inflammatory responses, thereby showing potential for treating conditions such as rheumatoid arthritis .

Agricultural Applications

Pesticidal Properties
4-Bromo-2-methylpyrido[4,3-d]pyrimidine has also been explored for its pesticidal properties. Studies have indicated that certain derivatives exhibit molluscicidal activity against specific snail species that are vectors for schistosomiasis. This application is particularly relevant in developing countries where schistosomiasis remains a public health concern .

Materials Science

Self-assembled Structures
In materials science, the self-assembly properties of pyrido[4,3-d]pyrimidines have been harnessed to create novel nanostructures. These compounds can form self-assembled rosettes and nanotubes, which have potential applications in nanotechnology and material engineering. The ability to manipulate these structures at the nanoscale opens avenues for developing advanced materials with tailored properties .

Chemical Synthesis and Derivatization

Synthetic Pathways
The synthesis of 4-bromo-2-methylpyrido[4,3-d]pyrimidine and its derivatives involves various chemical reactions including Suzuki-Miyaura coupling and chlorination processes. These synthetic pathways allow for the introduction of diverse substituents at specific positions on the pyrido[4,3-d]pyrimidine scaffold, facilitating the exploration of structure-activity relationships (SAR) essential for drug development .

Summary Table: Applications of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine

Application AreaSpecific UsesKey Findings/Properties
Medicinal ChemistryAnticancer agentsPotent CDK2 inhibitors with nanomolar IC50 values
Kinase inhibitorsMulti-targeted inhibition including PI3K and mTOR
Anti-inflammatory agentsEffective against p38 MAPK related inflammation
Agricultural ScienceMolluscicidesEffective against Biomphalaria alexandrina snails
Materials ScienceNanostructure formationCapable of forming self-assembled rosettes and nanotubes

Comparison with Similar Compounds

Physicochemical Properties

Key properties of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine and related compounds are summarized below:

Property 4-Bromo-2-methylpyrido[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Analogs 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine
HOMO-LUMO Gap (kcal/mol) ~1.44 (estimated) 1.437 Not reported
Dipole Moment (D) 3.1–8.4 (varies with substituents) 3.100–8.420 Not reported
LogP (Lipophilicity) High (due to Br and CH₃) 0.8–2.1 Moderate

The bromine atom increases molecular weight and polarizability, while the methyl group enhances membrane permeability .

Anticancer Activity

  • Pyrido[4,3-d]pyrimidines : Exhibit activity against kinases (e.g., CDK2, Abl) but require specific substituents (e.g., NH groups) for target binding. 4-Bromo-2-methyl derivatives may lack kinase inhibition due to steric hindrance from the methyl group .
  • Pyrazolo[4,3-d]pyrimidines : Tested on MCF-7 and K-562 cell lines, these compounds showed low cytotoxicity (IC₅₀ > 100 µM) and weak kinase inhibition, attributed to the absence of NH groups critical for hydrogen bonding .

Antiviral Potential

  • Structural similarity to acyclovir enables pyrazolo[4,3-d]pyrimidines to bind thymidine kinase (TK) with affinity comparable to acyclovir .

Comparison with Structurally Similar Compounds

Pyrido[4,3-d]pyrimidine Derivatives

  • 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine (Fig. 4A ): The anilino group enhances kinase inhibition via π-π stacking, unlike the bromo-methyl derivative, which prioritizes electrophilic reactivity .
  • 4,6-Disubstituted Pyrido[3,4-d]pyrimidines : Substitutions at positions 4 and 6 improve solubility and target specificity compared to 4-Bromo-2-methyl derivatives .

Pyrrolo[2,3-d]pyrimidines (Fig. 8 ):

  • Replacing the pyridine ring with pyrrole increases aromaticity and hydrogen-bonding capacity, leading to stronger kinase inhibition but reduced metabolic stability .

High-Similarity Compounds ():

  • CAS 641569-97-3 (59.7% similarity): A bromo-pyrimidine with acrylamide substituents, showing enhanced binding to hydrophobic kinase pockets.
  • CAS 404844-11-7 (58.2% similarity): Features a pyridylmethoxy group, improving solubility and bioavailability compared to methyl-substituted analogs.

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